molecular formula C22H20N2 B076827 3,3'-Dimethyl(1,1'-binaphthalene)-4,4'-diamine CAS No. 13138-48-2

3,3'-Dimethyl(1,1'-binaphthalene)-4,4'-diamine

Cat. No. B076827
CAS RN: 13138-48-2
M. Wt: 312.4 g/mol
InChI Key: FTEGMIZQLGXBNA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3,3'-Dimethyl(1,1'-binaphthalene)-4,4'-diamine and related compounds involves several key strategies, including oxidative skeletal rearrangement, reductive amination, and direct polycondensation processes. One innovative approach for BINAM derivatives involves an oxidative rearrangement that includes C-C bond cleavage and nitrogen migration, enabling access to U-shaped azaacenes otherwise difficult to prepare selectively (Takeda, Okazaki, & Minakata, 2014). Additionally, reductive amination has been employed for the synthesis of C2-symmetrical BINAM derivatives with chelating groups, showcasing potential for asymmetric catalysis applications (Vyskocil, Meca, Kubišta, Maloň, & Kočovský, 2000).

Molecular Structure Analysis

The molecular structure of 3,3'-Dimethyl(1,1'-binaphthalene)-4,4'-diamine features a binaphthyl backbone with dimethyl groups enhancing its steric and electronic properties. Structural studies reveal preferences for certain conformations influenced by the substitution pattern on the naphthalene rings. For instance, the solution conformation of similar binaphthyl compounds indicates preferences for cisoid or quasi-perpendicular arrangements of the naphthyl moieties, which significantly impact their chemical behavior and applications (Rosini, Franzini, Salvadori, & Spada, 1992).

Chemical Reactions and Properties

BINAMs and their derivatives participate in a variety of chemical reactions, demonstrating their versatility as ligands in asymmetric synthesis and as intermediates in organic transformations. Their ability to undergo oxidative rearrangements, engage in Friedländer condensations, and form co-crystals through hydrogen bonding showcases their chemical diversity. Notably, the BINAM-derived prolinamides serve as efficient organocatalysts in solvent-free conditions, highlighting their utility in green chemistry (Bañón-Caballero, Guillena, & Nájera, 2013).

Physical Properties Analysis

The physical properties of 3,3'-Dimethyl(1,1'-binaphthalene)-4,4'-diamine, such as solubility, melting points, and optical activity, are significantly influenced by its molecular structure. The presence of dimethyl groups and the specific conformation adopted by the binaphthyl rings affect its physical characteristics, including its ability to form stable crystals and engage in specific interactions with solvents and other molecules.

Chemical Properties Analysis

The chemical properties of 3,3'-Dimethyl(1,1'-binaphthalene)-4,4'-diamine are defined by its reactivity towards various chemical reagents, its potential as a ligand in catalysis, and its role in synthesis. Its reactivity is modulated by the electronic effects of the dimethyl groups and the spatial arrangement of the binaphthyl core, enabling selective transformations and functionalizations tailored for specific applications in organic synthesis and material science.

Scientific Research Applications

  • Conformational Studies : The solution conformation of C2-symmetric 1,1'-binaphthyl compounds, including "3,3'-Dimethyl(1,1'-binaphthalene)-4,4'-diamine", has been studied using methods like MMX calculations and absorption and CD spectra analysis. These studies are crucial for understanding the molecular structure and properties of these compounds (Rosini et al., 1992).

  • Fluorescence Polymer Sensors : Research indicates that (S)-binaphthalene-based polymer sensors exhibit remarkable fluorescence enhancement, particularly with the addition of fluoride ions. This characteristic makes them useful in the direct visual detection of fluoride ions (Li et al., 2014).

  • Asymmetric Catalysis : The compound has been used in the synthesis of potentially tetradentate ligands for asymmetric catalysis. Such ligands are pivotal in creating chiral molecules, which are important in pharmaceuticals and other applications (Vyskocil et al., 2000).

  • Oxidative Skeletal Rearrangement : A study demonstrated an oxidative skeletal rearrangement involving this compound. This rearrangement enables access to unique azaacenes, which are otherwise challenging to prepare (Takeda et al., 2014).

  • Enantioselective Henry Reaction : The compound has been used in catalyzing the Henry reaction, yielding various nitroaldols with high enantiomeric excess. This reaction is significant in the synthesis of chiral compounds (Arai et al., 2007).

  • Polyimide Synthesis : Research on polyimides derived from this compound and their resistive switching characteristics indicates potential applications in electronic memory devices (Yang et al., 2018).

  • Chiral Stationary Phases : The compound has been used in the preparation of chiral stationary phases, which are essential for the separation of enantiomers in analytical chemistry (Ryoo & Armstrong, 2007).

  • Electrochemical Synthesis : A study on the electrochemical synthesis of 1,1'-binaphthalene-2,2'-diamines indicates a green and efficient approach for synthesizing these compounds, highlighting their environmental and sustainable aspects (Fan et al., 2022).

Safety And Hazards

When handling “3,3’-Dimethyl(1,1’-binaphthalene)-4,4’-diamine”, it’s important to avoid breathing in its mist, gas, or vapors. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

4-(4-amino-3-methylnaphthalen-1-yl)-2-methylnaphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2/c1-13-11-19(15-7-3-5-9-17(15)21(13)23)20-12-14(2)22(24)18-10-6-4-8-16(18)20/h3-12H,23-24H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTEGMIZQLGXBNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2C(=C1)C3=CC(=C(C4=CC=CC=C43)N)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10157019
Record name 3,3'-Dimethyl(1,1'-binaphthalene)-4,4'-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10157019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3'-Dimethyl(1,1'-binaphthalene)-4,4'-diamine

CAS RN

13138-48-2
Record name 3,3′-Dimethyl[1,1′-binaphthalene]-4,4′-diamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13138-48-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3'-Dimethyl(1,1'-binaphthalene)-4,4'-diamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013138482
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,3'-Dimethyl(1,1'-binaphthalene)-4,4'-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10157019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3'-dimethyl[1,1'-binaphthalene]-4,4'-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.775
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
Y Sato, S Ichinosawa, T Ogata, M Fugono, Y Murata - Synthetic metals, 2000 - Elsevier
We found that a hole blocking layer (HBL) is essentially needed to develop a new type of blue-emitting device. The HBL is inserted between the emitting layer (EML) and the electron …
Number of citations: 42 www.sciencedirect.com
Y Sato, T Ogata, J Kido - Organic Light-Emitting Materials and …, 2001 - spiedigitallibrary.org
We have developed a new type of polymers having TPD unit combined with non-conjugated spacer group, poly(arylene ether sulfone)-containing and poly(arylene ether ketone)- …
Number of citations: 30 www.spiedigitallibrary.org
M Abdulhamid - 2019 - repository.kaust.edu.sa
Polymers with intrinsic microporosity (PIMs) showed the potential to provide highly permeable and highly selective membranes for gas separation applications with the ability to fine-…
Number of citations: 0 repository.kaust.edu.sa

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